1-(9-Bromononyl)pyridin-1-ium bromide
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Overview
Description
1-(9-Bromononyl)pyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C14H23Br2N. This compound is characterized by the presence of a pyridinium ring substituted with a 9-bromononyl chain. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromononyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 9-bromononyl bromide in an anhydrous solvent such as acetone. The reaction is carried out in a sealed pressure vial at elevated temperatures (around 90°C) to ensure complete conversion . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(9-Bromononyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 9-bromononyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, where it can be reduced to a dihydropyridine derivative or oxidized to form pyridine N-oxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridinium salts with various functional groups.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
1-(9-Bromononyl)pyridin-1-ium bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(9-Bromononyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with negatively charged biomolecules, while the 9-bromononyl chain can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .
Comparison with Similar Compounds
- 1-(9-Bromononyl)-3-methylimidazolium bromide
- 1-(9-Bromononyl)-2-methylpyridinium bromide
- 1-(9-Bromononyl)-4-methylpyridinium bromide
Comparison: 1-(9-Bromononyl)pyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and better solubility in polar solvents.
Properties
CAS No. |
64480-45-1 |
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Molecular Formula |
C14H23Br2N |
Molecular Weight |
365.15 g/mol |
IUPAC Name |
1-(9-bromononyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H23BrN.BrH/c15-11-7-4-2-1-3-5-8-12-16-13-9-6-10-14-16;/h6,9-10,13-14H,1-5,7-8,11-12H2;1H/q+1;/p-1 |
InChI Key |
HULBBUKBNTZHOX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCBr.[Br-] |
Origin of Product |
United States |
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